5-Amino-6-methylisoindoline-1,3-dione
Overview
Description
Synthesis AnalysisThe synthesis of derivatives related to "5-Amino-6-methylisoindoline-1,3-dione" involves various strategies, including the functionalization of core structures and multicomponent reactions. For instance, the synthesis of related compounds often employs reactions that involve the condensation of phthalic anhydride with selected amino-containing compounds to afford structurally modified isoindoline-1,3-dione derivatives (Ahmad et al., 2022). These methodologies highlight the flexibility and diversity of synthetic routes available for generating compounds with core structures similar to "5-Amino-6-methylisoindoline-1,3-dione."
Molecular Structure Analysis
The molecular structure of "5-Amino-6-methylisoindoline-1,3-dione" and its derivatives is characterized by the presence of the isoindoline ring system, which contributes to its distinctive chemical behavior. Structural studies, such as single-crystal X-ray diffraction, are instrumental in elucidating the crystalline forms and conformations of these compounds, providing insights into their structural dynamics and interactions (Anouar et al., 2019).
Chemical Reactions and Properties
"5-Amino-6-methylisoindoline-1,3-dione" and its analogs participate in a range of chemical reactions, underlining their reactivity and potential for further functionalization. For example, the compound's derivatives have been involved in reactions leading to the synthesis of complex molecular architectures, including cyclization reactions to form heterocyclic systems (Křemen et al., 2017). These reactions not only demonstrate the compound's versatility but also its significance in constructing biologically relevant molecules.
Physical Properties Analysis
The physical properties of "5-Amino-6-methylisoindoline-1,3-dione" derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. Studies focusing on these aspects provide valuable information for the development of materials and pharmaceuticals. The organo-amino compound, a derivative of isoindoline-1,3-dione, showcases the importance of physical property analysis in understanding the compound's behavior under different conditions (Anouar et al., 2019).
Chemical Properties Analysis
The chemical properties of "5-Amino-6-methylisoindoline-1,3-dione" derivatives, including reactivity patterns, stability, and interaction with other molecules, are central to their utility in synthetic chemistry and drug design. The interaction studies of derivatives with proteins, for instance, provide insights into their binding affinities and mechanisms of action, which are essential for the development of therapeutic agents (Alanazi et al., 2018).
Scientific Research Applications
For example, one study reported the synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
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- These compounds have potential use in pharmaceutical synthesis . For example, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Safety And Hazards
Future Directions
The isoindoline-1,3-dione moiety is of interest to many teams seeking biologically active compounds as candidates for new drugs . The synthesized compounds demonstrated moderate to good AChE inhibitory effect with results higher than rivastigmine . This suggests potential future directions for the development of new drugs for Alzheimer’s disease .
properties
IUPAC Name |
5-amino-6-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-4-2-5-6(3-7(4)10)9(13)11-8(5)12/h2-3H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZKZQICLYRDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263236 | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
CAS RN |
1227465-60-2 | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-methyl-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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